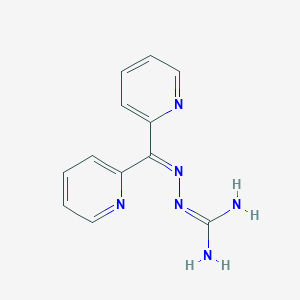

Di-(2-pyridyl)ketone guanylhydrazone

Description

Contextualizing Hydrazone and Guanylhydrazone Ligands in Medicinal and Inorganic Chemistry

Hydrazones are a class of organic compounds characterized by the R1R2C=NNR3 functional group. jptcp.com They are noted for their straightforward synthesis, stability, and diverse configurations. jptcp.com In medicinal chemistry, hydrazone derivatives have demonstrated a wide range of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, antimalarial, and anticancer properties. nih.govresearchgate.net The versatility of the hydrazone scaffold allows for structural modifications that can tune its biological efficacy.

Guanylhydrazones, a subset of hydrazones, are of particular interest due to their biological activities. For instance, certain guanylhydrazones have been investigated as potential inhibitors or reactivators of acetylcholinesterase, which is relevant in the context of Alzheimer's disease. nih.gov Some have also shown significant blood pressure-lowering effects in animal studies. nih.gov

In the realm of inorganic chemistry, hydrazones are highly valued as ligands due to their ability to form stable complexes with various metal ions. jptcp.comresearchgate.net The presence of both nitrogen and oxygen donor atoms allows them to coordinate with metal centers in different modes, leading to the formation of complexes with diverse geometries and properties. nih.govunimas.my These metal complexes are themselves subjects of research for their potential biological and catalytic applications. researchgate.net The coordination chemistry of hydrazone ligands is a rich field, with studies exploring their use in catalysis, sensing technologies, and the development of novel materials. jptcp.comslideshare.net

Research Significance of the Di-(2-pyridyl)ketone Scaffold in Ligand Design

The di-(2-pyridyl)ketone (dpk) scaffold is a cornerstone in ligand design, primarily due to its versatile coordination capabilities. nih.govresearchgate.net It can act as a bidentate ligand, coordinating through the nitrogen atoms of its two pyridyl rings. nih.gov Furthermore, the carbonyl group introduces a third potential coordination site, allowing for more complex interactions with metal ions. researchgate.net

A key feature of the dpk scaffold is the reactivity of its carbonyl group. In the presence of metal ions and nucleophiles like water or alcohols, the carbonyl carbon can be attacked, leading to the formation of gem-diol or hemiacetal derivatives. researchgate.net This transformation alters the coordination mode of the ligand and can lead to the formation of polynuclear clusters and coordination polymers. researchgate.netnorthwestern.edu This reactivity has been extensively studied and exploited to create complex metal-organic frameworks with interesting magnetic and material properties. researchgate.net

The structural rigidity and defined geometry of the dpk scaffold make it an excellent platform for constructing ligands with specific properties. By modifying the ketone group to form derivatives such as oximes and hydrazones, researchers can systematically alter the ligand's electronic and steric properties to fine-tune the characteristics of the resulting metal complexes. nih.gov This adaptability has led to the use of dpk-based ligands in various applications, from catalysis to the development of potential therapeutic agents. nih.govreading.ac.uksigmaaldrich.com

Overview of Key Research Areas and Objectives for Di-(2-pyridyl)ketone Guanylhydrazone

Research on this compound (DPKG) is situated at the intersection of medicinal and inorganic chemistry, leveraging the properties of both the guanylhydrazone moiety and the di-(2-pyridyl)ketone scaffold. A primary objective in this field is the synthesis and characterization of DPKG and its metal complexes. The synthesis typically involves the condensation of di-2-pyridyl ketone with aminoguanidine (B1677879).

A significant area of investigation is the exploration of the biological activities of DPKG and its derivatives. Drawing from the known anticancer and antiviral properties of analogous thiosemicarbazones, researchers are investigating the potential of DPKG as an antineoplastic agent. nih.gov Studies have explored the anti-proliferative activity of related di-2-pyridylketone isonicotinoyl hydrazone (PKIH) analogues, which have shown promise as potent iron chelators and inhibitors of DNA synthesis. mq.edu.au

In coordination chemistry, a key objective is to understand how DPKG interacts with different metal ions. The tridentate nature of the ligand, involving the two pyridyl nitrogens and the guanylhydrazone nitrogen, allows for the formation of stable metal complexes. Researchers are interested in the structural and electronic properties of these complexes and their potential applications in catalysis and materials science. The ability of the di-2-pyridyl ketone framework to facilitate the formation of polynuclear structures is also a topic of interest. researchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

109173-47-9 |

|---|---|

Molecular Formula |

C12H12N6 |

Molecular Weight |

240.26 g/mol |

IUPAC Name |

2-(dipyridin-2-ylmethylideneamino)guanidine |

InChI |

InChI=1S/C12H12N6/c13-12(14)18-17-11(9-5-1-3-7-15-9)10-6-2-4-8-16-10/h1-8H,(H4,13,14,18) |

InChI Key |

GBGRMWYDUDJMFF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C(=NN=C(N)N)C2=CC=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies and Derivative Design of Di 2 Pyridyl Ketone Guanylhydrazone

Strategies for the Synthesis of Di-(2-pyridyl)ketone Guanylhydrazone and its Analogues

The construction of this compound and its analogues predominantly relies on a convergent synthetic approach, wherein the Di-(2-pyridyl)ketone core is first prepared and subsequently condensed with a suitable aminoguanidine (B1677879) or related hydrazide derivative.

Condensation Reactions with Carbonyl Precursors and Aminoguanidine (or related hydrazides)

The cornerstone of the synthesis of this compound and its analogues is the Schiff base condensation reaction. This reaction involves the nucleophilic attack of the primary amine of aminoguanidine, or a related hydrazide, on the electrophilic carbonyl carbon of Di-(2-pyridyl)ketone. The reaction is typically acid-catalyzed and proceeds via a hemiaminal intermediate, which then dehydrates to form the final C=N double bond of the hydrazone.

The general reaction scheme can be represented as follows:

This method is widely applicable for the synthesis of a variety of Di-(2-pyridyl)ketone hydrazone derivatives. For instance, aroyl hydrazones have been prepared through the condensation of Di-(2-pyridyl)ketone with hydrazides such as 3-hydroxy-2-naphthoic hydrazide. researchgate.net Similarly, the synthesis of Di-(2-pyridyl)ketone isonicotinoyl hydrazone has been reported, which can then be used to form metal complexes. nih.gov The reaction conditions for these condensations are generally mild, often involving refluxing in a suitable solvent like ethanol (B145695).

The versatility of this approach allows for the generation of a library of analogues by simply varying the hydrazide component. This enables the systematic investigation of structure-activity relationships.

Synthetic Pathways for the Di-(2-pyridyl)ketone Precursor

The availability of the Di-(2-pyridyl)ketone precursor is crucial for the synthesis of the final guanylhydrazone compounds. One established method for the preparation of Di-(2-pyridyl)ketone involves a multi-step process starting from 2,2'-pyridil (B1585533). google.com This process can be summarized in the following steps:

Rearrangement: 2,2'-pyridil undergoes a benzilic acid-type rearrangement when treated with an alkoxide ion in an anhydrous organic solvent. This step yields a pyridilic acid alkyl ester. google.com

Hydrolysis: The resulting ester is then hydrolyzed by the addition of water. google.com

Acidification: The aqueous solution of the hydrolyzed product is acidified to a pH of about 6, leading to the formation of Di-2-pyridyl carbinol. google.com

Oxidation: Finally, the Di-2-pyridyl carbinol is oxidized to produce Di-2-pyridyl ketone. google.com

This synthetic route provides a reliable method for obtaining the key ketone precursor in good yields.

Design Principles for this compound Derivatives

The design of derivatives of this compound is primarily focused on modulating the electronic and steric properties of the molecule to fine-tune its biological activity and chelating ability. This is achieved through structural modifications of either the guanylhydrazone moiety or the pyridyl rings and ketone bridge.

Structural Modifications of the Guanylhydrazone Moiety

Modifications to the guanylhydrazone portion of the molecule can significantly impact its coordination chemistry and biological profile. A common strategy involves replacing aminoguanidine with other hydrazides, thereby altering the substituent attached to the hydrazone nitrogen.

For example, the synthesis of Di-(2-pyridyl)ketone aryl hydrazones introduces an aromatic group, which can influence the lipophilicity and electronic properties of the resulting compound. The condensation reaction with various substituted benzohydrazides allows for the introduction of a wide range of functional groups on the aromatic ring. researchgate.net

| Hydrazide Reactant | Resulting Hydrazone Derivative | Potential Modification |

| Aminoguanidine | This compound | Introduction of the guanidinium (B1211019) group |

| Isonicotinoyl hydrazide | Di-(2-pyridyl)ketone Isonicotinoyl Hydrazone | Incorporation of another pyridyl ring |

| 3-Hydroxy-2-naphthoic hydrazide | Di-(2-pyridyl)ketone 3-hydroxy-2-naphthoylhydrazone | Introduction of a bulky, electron-rich naphthyl group |

These modifications can influence the planarity of the molecule and the donor properties of the hydrazone nitrogen, which in turn affects its interaction with metal ions and biological targets.

Modifications of the Pyridyl Rings and Ketone Bridge

Altering the pyridyl rings or the ketone bridge of the Di-(2-pyridyl)ketone scaffold provides another avenue for creating novel derivatives. While direct modification of the this compound is less common, the principles of pyridine (B92270) ring functionalization can be applied to the synthesis of substituted precursors.

Strategies for the synthesis of substituted pyridines, which could be adapted to create analogues of Di-(2-pyridyl)ketone, include the synthesis of diversely substituted pyridin-2(1H)-ones and 2-pyridyl-4-phenylquinolines. nih.govmdpi.com These methods allow for the introduction of various substituents onto the pyridine ring, which can alter the steric hindrance and electronic environment around the nitrogen atoms.

| Modification Strategy | Potential Impact on Derivative Properties |

| Introduction of electron-donating groups on the pyridyl rings | Increased basicity of the pyridyl nitrogens, potentially enhancing metal chelation. |

| Introduction of electron-withdrawing groups on the pyridyl rings | Decreased basicity of the pyridyl nitrogens, potentially altering the redox properties of metal complexes. |

| Introduction of bulky substituents on the pyridyl rings | Increased steric hindrance, which can influence the coordination geometry and selectivity. |

Furthermore, the ketone bridge itself can be a point of modification. Although less explored for guanylhydrazone derivatives, the general reactivity of the ketone group allows for potential transformations that could lead to novel molecular scaffolds.

Coordination Chemistry of Di 2 Pyridyl Ketone Guanylhydrazone with Metal Ions

Ligand Denticity and Chelation Modes of Guanylhydrazone Derivatives

Di-(2-pyridyl)ketone guanylhydrazone (DPKG) belongs to a class of ligands derived from di-2-pyridyl ketone (dpk) that exhibit versatile coordination behavior. researchgate.net Hydrazone derivatives of dpk are known to act as polydentate ligands, capable of binding to metal ions through multiple donor sites. researchgate.netchemistryjournal.net The denticity, or the number of donor atoms used to bind to a central metal ion, is a key feature of these ligands. unacademy.comlibretexts.org Typically, the coordination involves the nitrogen atoms of the two pyridyl rings and at least one nitrogen atom from the hydrazone or guanylhydrazone moiety.

These ligands can act as tridentate chelators, forming stable five- or six-membered rings with the metal center, which enhances complex stability through the chelate effect. unacademy.com For instance, the related di-2-pyridyl ketone isonicotinoyl hydrazone ligand has been shown to act as a tridentate ligand in its copper(II) complex. nih.gov The coordination pockets created by the pyridyl rings and the hydrazone backbone are adept at accommodating a variety of metal ions. The presence of the pyridyl moiety can induce a significant degree of planarity in the resulting metal complexes. researchgate.net

Bridging Coordination Modes in Polynuclear Systems

Beyond simple chelation in mononuclear complexes, guanylhydrazone derivatives possess the structural elements necessary to act as bridging ligands, connecting two or more metal centers to form polynuclear systems. This bridging can occur through several mechanisms. Upon deprotonation, the hydrazone moiety can offer a bridging pathway. mdpi.com

Synthesis and Characterization of this compound Metal Complexes

The synthesis of metal complexes with DPKG and related hydrazones typically follows a two-step process. First, the ligand is synthesized via a condensation reaction between di-(2-pyridyl)ketone and a suitable hydrazide—in this case, aminoguanidine (B1677879). ijsred.comresearchgate.net Subsequently, the isolated hydrazone ligand is reacted with a metal salt, often in a solvent like ethanol (B145695) or methanol, to yield the final complex. nih.govijsred.com In some cases, a one-pot synthesis may also be employed where the ligand is formed in situ before the addition of the metal salt. ijsred.com

Characterization of these complexes relies on a suite of analytical techniques:

Elemental Analysis is used to confirm the empirical formula and stoichiometry of the complex. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy helps to identify the coordination sites of the ligand. A shift in the stretching frequency of the C=N (imine) bond upon complexation is a key indicator of its involvement in bonding to the metal ion. researchgate.net

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the complex and can help elucidate its geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy is used for diamagnetic complexes to understand the structure of the ligand in the coordinated state. researchgate.net

Single-Crystal X-ray Diffraction offers definitive proof of the molecular structure, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. nih.govnih.gov

Complex Stoichiometry and Geometrical Aspects

The stoichiometry and geometry of metal complexes with di-(2-pyridyl)ketone hydrazone derivatives are highly dependent on the specific ligand, the metal ion, and the reaction conditions. Both 1:1 and 1:2 metal-to-ligand stoichiometries have been observed. For example, a copper(II) complex with di-2-pyridyl ketone isonicotinoyl hydrazone showed a 1:1 ratio, forming a 1D coordination polymer. nih.gov In contrast, a different aryl hydrazone derivative of dpk formed a [CuL₂] complex with a 1:2 metal-to-ligand ratio. researchgate.net

The coordination geometry around the metal center can vary significantly. Depending on the metal ion's electronic configuration, size, and the nature of the ligand and any co-ligands, geometries such as distorted square-pyramidal, square-planar, tetrahedral, and octahedral can be adopted. nih.govwikipedia.org For instance, in a series of Schiff base complexes derived from a 2-pyridyl ketone, Co(II) and Ni(II) ions were six-coordinate with a distorted octahedral geometry, while Zn(II) was four-coordinate and tetrahedral. researchgate.net

| Metal Ion | Ligand Derivative | Metal:Ligand Stoichiometry | Coordination Geometry | Reference |

|---|---|---|---|---|

| Cu(II) | Isonicotinoyl Hydrazone | 1:1 | Distorted Square Pyramidal | nih.gov |

| Cu(II) | Aryl Hydrazone | 1:2 | Not specified | researchgate.net |

| Co(II) | Schiff Base (bpepd) | 1:1 | Distorted Octahedral | researchgate.net |

| Ni(II) | Schiff Base (bpepd) | 1:1 | Distorted Octahedral | researchgate.net |

| Zn(II) | Schiff Base (bpepd) | 1:1 | Distorted Tetrahedral | researchgate.net |

| Cd(II) | Schiff Base (bpepd) | 1:1 | Dodecahedral (8-coordinate) | researchgate.net |

| Pd(II) | Thiolato Hydrazone | 1:1 | Square-Planar | nih.gov |

Influence of Metal Ion Identity on Coordination Structure and Stability

The identity of the metal ion plays a crucial role in determining the final structure and stability of the coordination complex. Factors such as the metal's ionic radius, preferred coordination number, and d-orbital electron configuration dictate the resulting geometry. researchgate.net

Formation of Coordination Clusters and Polymers with Di-(2-pyridyl)ketone Ligands

The parent ligand, di-2-pyridyl ketone (dpk), is particularly renowned for its ability to form high-nuclearity coordination clusters and polymers. researchgate.netnorthwestern.edu This capability stems from the reactivity of its central carbonyl group. Upon coordination to a metal ion, the carbonyl carbon becomes susceptible to nucleophilic attack by solvent molecules like water or alcohols. nih.govmdpi.com This in-situ reaction, which does not readily occur with the free ligand, generates the corresponding gem-diol, (py)₂C(OH)₂, or hemiketal, (py)₂C(OR)(OH), derivatives. researchgate.netmdpi.com

The subsequent deprotonation of the hydroxyl groups on these gem-diol or hemiketal ligands produces anionic species such as (py)₂C(OH)(O)⁻ or (py)₂C(O)₂²⁻. researchgate.net These deprotonated forms are exceptionally effective at bridging multiple metal ions, acting as a form of "molecular glue." The structural diversity is immense, as these ligands can exhibit over 15 distinct bridging coordination modes, connecting anywhere from two (μ₂) to five (μ₅) metal centers simultaneously. mdpi.com This versatility allows for the construction of a wide variety of polynuclear complexes, from discrete clusters to infinite coordination polymers.

Exploration of Novel Metal Core Topologies

The use of di-2-pyridyl ketone and its in-situ generated derivatives in the presence of co-ligands like acetates has led to the discovery of coordination clusters with unprecedented and novel metal core topologies. mdpi.comresearchgate.net These structures are of significant interest in the field of molecular magnetism and materials science.

A landmark example is an undecanuclear nickel(II) cluster, [Ni₁₁(OH)₆(O₂CMe)₁₂{(py)₂C(OH)(O)}₄(H₂O)₂]. researchgate.netmdpi.com This complex, the largest known cluster based on a Ni(II)/dpk system, features a novel and complex core topology. mdpi.com The core is composed of a central, non-linear {Ni₃(μ₂-OH)₄}²⁺ unit. This central fragment is linked to two separate {Ni₄} cubane-like subunits. The connection is facilitated by hydroxide (B78521) ions that become μ₃-bridging, as well as by bridging acetate (B1210297) and deprotonated gem-diol ligands. mdpi.com The (py)₂C(OH)(O)⁻ ligands in this structure adopt a η¹:η¹:η³:μ₃ coordination mode, highlighting their remarkable bridging capacity. mdpi.com The discovery of such unique topologies underscores the potential of di-2-pyridyl ketone-based ligands in the rational design and serendipitous discovery of new molecular materials with complex structures.

Ligand Reactivity and Activation upon Metal Coordination

The coordination of this compound (DPKG) to a metal ion is not a passive event; it induces significant changes in the ligand's electronic structure and chemical reactivity. The metal center, acting as a Lewis acid, polarizes the electron density of the DPKG molecule, rendering it susceptible to a variety of chemical transformations that are not readily observed in the free ligand. This activation is a cornerstone of its coordination chemistry, leading to the formation of new chemical species and influencing the catalytic potential of its metal complexes.

The primary sites of activation on the DPKG ligand are the imine (C=N) bond of the hydrazone moiety and the N-H protons of the guanyl group. Upon coordination, typically through the pyridyl nitrogen atoms and the azomethine nitrogen, electron density is drawn away from the ligand framework towards the metal center. This electronic perturbation enhances the electrophilicity of the imine carbon and increases the acidity of the N-H protons, priming the ligand for subsequent reactions.

Nucleophilic Attack at the Imine Carbon

A well-documented phenomenon in the chemistry of di-2-pyridyl ketone and its derivatives is the activation of the central carbonyl or imine carbon towards nucleophilic attack. researchgate.netnorthwestern.edu For DPKG, coordination to a metal ion makes the imine carbon significantly more electrophilic and thus a target for nucleophiles such as water or alcohols. This can lead to the formation of new, modified ligands in situ.

For instance, in the presence of water or alcohols, the coordinated DPKG can undergo hydrolysis or alcoholysis, respectively. This reactivity is analogous to that observed in complexes of the parent molecule, di-2-pyridyl ketone (dpk), where coordination to a metal center facilitates the addition of water or alcohols to the ketone's carbonyl group, resulting in the formation of gem-diol or hemiketal derivatives. researchgate.netnih.gov In a related complex of di-2-pyridyl ketone isonicotinoyl hydrazone with copper(II), hydrolysis of the complex was observed in aqueous solutions, leading to the formation of monomeric species. nih.gov This suggests that the C=N bond in the coordinated hydrazone is susceptible to cleavage or transformation in the presence of water.

Iminato-Amidate Tautomerism and Deprotonation

The guanylhydrazone moiety of DPKG possesses N-H protons that become significantly more acidic upon coordination to a metal center. This facilitates deprotonation, which can be accompanied by tautomerism, altering the ligand's charge and donor characteristics. The ligand can tautomerize from an imine form to a deprotonated iminato (or "enol-equivalent") form.

This metal-promoted deprotonation is critical as it can generate anionic ligands that act as potent bridging units between multiple metal centers, facilitating the assembly of polynuclear clusters. The change in electron distribution upon tautomerization and deprotonation can also modulate the redox properties and reactivity of the metal complex. Studies on related hydrazone ligands demonstrate that they can coordinate in either their neutral "keto" form or their deprotonated "enol" form, with the choice often depending on the metal ion, the pH of the reaction medium, and the presence of a base.

Spectroscopic Evidence of Ligand Activation

The activation of the DPKG ligand upon coordination is readily observable through various spectroscopic techniques. The electronic and structural changes are reflected in shifts in infrared (IR), UV-Visible, and Nuclear Magnetic Resonance (NMR) spectra.

Infrared (IR) Spectroscopy: Coordination to a metal ion typically causes a shift in the stretching frequency of the azomethine (C=N) bond. This shift to a lower wavenumber is indicative of the weakening of the C=N double bond due to the coordination of the azomethine nitrogen to the metal center. Furthermore, changes in the N-H stretching and bending vibrations provide evidence of the increased acidity and potential deprotonation of the guanyl group.

¹H NMR Spectroscopy: The chemical shifts of the ligand's protons are sensitive to the electronic environment. ¹H-NMR studies on related di-2-pyridyl ketone hydrazone derivatives have shown that the amide proton of the hydrazone backbone is particularly sensitive to changes upon metal coordination. uwi.edu For DPKG, the pyridyl protons and, notably, the N-H protons of the guanyl moiety would be expected to show significant downfield shifts upon coordination, reflecting the withdrawal of electron density.

UV-Visible Spectroscopy: The electronic spectra of DPKG complexes are typically dominated by intra-ligand charge transfer (ILCT) transitions. uwi.edu Upon coordination, the energies of these transitions are altered, resulting in shifts in the absorption maxima (either bathochromic or hypsochromic). These shifts provide qualitative information about the extent of electronic interaction between the metal ion and the ligand's π-system.

The following table summarizes typical spectroscopic shifts observed in hydrazone derivatives of di-2-pyridyl ketone upon coordination to a metal ion, which are indicative of ligand activation.

| Spectroscopic Technique | Observed Change Upon Metal Coordination | Interpretation |

|---|---|---|

| IR Spectroscopy | Shift of ν(C=N) to lower frequency | Weakening of the imine bond; coordination via azomethine nitrogen. |

| IR Spectroscopy | Broadening or disappearance of ν(N-H) bands | Increased acidity of N-H protons and/or deprotonation. |

| ¹H NMR Spectroscopy | Downfield shift of pyridyl and N-H proton signals | Withdrawal of electron density from the ligand framework toward the metal center. uwi.edu |

| UV-Visible Spectroscopy | Shift in λmax of intra-ligand charge transfer bands | Perturbation of the ligand's electronic energy levels due to metal binding. uwi.edu |

Theoretical and Computational Studies on Di 2 Pyridyl Ketone Guanylhydrazone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like Di-(2-pyridyl)ketone guanylhydrazone to predict a range of properties, from molecular geometry to spectroscopic behavior. nih.gov

Geometry optimization is a fundamental computational step that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For analogous compounds like di-2-pyridyl ketone 2-furoic acid hydrazone, DFT calculations have revealed a planar hydrazone moiety, while the two pyridine (B92270) rings are non-coplanar with respect to this plane. researchgate.net The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure represents a true energy minimum. sid.ir

This analysis provides crucial data on bond lengths, bond angles, and dihedral angles. For instance, in related di-2-pyridyl ketone hydrazones, the C-N and N-N bond lengths within the hydrazone chain are consistent with those reported for similar structures. researchgate.net Such computational results for this compound would similarly elucidate its stable conformation, which is essential for understanding its chemical behavior and interaction with other molecules.

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. mdpi.comirjweb.com

A large HOMO-LUMO gap implies high kinetic stability, low chemical reactivity, and high hardness. mdpi.comirjweb.com

A small HOMO-LUMO gap suggests high chemical reactivity, low kinetic stability, and high softness, indicating that the molecule is more polarizable. mdpi.commdpi.com

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. mdpi.comresearchgate.net These descriptors provide a theoretical basis for predicting how the molecule will interact in a chemical system and are used to prove the bioactivity from intermolecular charge transfer. irjweb.com

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large energy gap. mdpi.commdpi.com |

| Chemical Softness (S) | 1 / η | The reciprocal of hardness; a measure of polarizability. Soft molecules are more reactive. mdpi.comresearchgate.net |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of a molecule to attract electrons. mdpi.com |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Related to the "escaping tendency" of electrons from a system; negative values indicate stability. mdpi.com |

| Global Electrophilicity Index (ω) | μ2 / 2η | Measures the energy stabilization when the system acquires additional electronic charge. mdpi.com |

DFT calculations are an indispensable tool for interpreting and assigning experimental spectra. sid.ir

FT-IR Spectroscopy: Theoretical vibrational frequencies can be computed to aid in the assignment of experimental FT-IR spectra. For pyridine-containing hydrazones, DFT calculations can identify characteristic vibrational modes, such as the pyridyl C-H stretching vibrations, which are typically observed in the 3000–3100 cm⁻¹ range. sid.ir Calculated frequencies often have systematic errors, so they are commonly scaled by a factor to improve agreement with experimental data. sid.ir

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to simulate electronic absorption spectra by calculating the energies of electronic transitions. nih.gov For hydrazone derivatives, these calculations can predict intra-ligand charge transfer (ILCT) transitions. nih.govresearchgate.net In related compounds, studies have shown the presence of both high- and low-energy electronic states, the distribution of which can be influenced by the solvent. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity. mdpi.com The MEP surface illustrates the electrostatic potential on the electron density surface, identifying regions that are rich or deficient in electrons. researchgate.netresearchgate.net

The MEP map is color-coded to indicate different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like nitrogen and oxygen. mdpi.comresearchgate.net

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These sites are favorable for nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP map would be expected to show negative potential (red) around the nitrogen atoms of the two pyridine rings and the guanylhydrazone moiety, highlighting these as the primary sites for forming hydrogen bonds or coordinating with metal ions.

Insights into Electronic Delocalization and Molecular Nonlinearity

Computational analyses can provide significant insights into the delocalization of π-electrons across the molecular framework. In compounds like this compound, the conjugated system extends over the pyridyl rings and the central hydrazone bridge. This extended π-electron delocalization is a key factor responsible for the nonlinear optical (NLO) properties of the molecule. sid.ir The first hyperpolarizability (β₀), a measure of NLO activity, can be calculated using DFT methods. A large calculated value suggests that the molecule has potential applications in NLO materials. sid.ir

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme, to form a stable complex. nih.gov This method is instrumental in drug discovery for elucidating the structural basis of ligand-target interactions and for screening potential drug candidates. plos.orgmdpi.com

The process involves:

Preparation: Obtaining the 3D structures of the ligand (this compound, optimized via methods like DFT) and the target protein (often from a database like the Protein Data Bank).

Docking Simulation: Using software to explore various binding poses of the ligand within the active site of the target. The program calculates a docking score for each pose, which estimates the binding affinity. plos.org

Analysis: The best-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the protein's active site. mdpi.com

For this compound, docking studies could be employed to explore its potential as an inhibitor for various therapeutic targets, providing a rationale for its biological activity at the molecular level. nih.gov

Mechanistic Investigations of Biological Activities of Di 2 Pyridyl Ketone Guanylhydrazone

In Vitro Cellular Biology Research

Derivatives of Di-(2-pyridyl)ketone hydrazone have demonstrated significant antiproliferative activity, which is notably influenced by their structural characteristics and the specific cancer cell line being targeted. Research into a series of Di-2-pyridylketone isonicotinoyl hydrazone (PKIH) analogues revealed marked efficacy in inhibiting cancer cell growth. nih.gov These compounds were developed by replacing the 2-pyridylcarboxaldehyde moiety of earlier hydrazone series with the more lipophilic di-2-pyridylketone group, a structural modification that significantly enhanced their anti-tumor effects. nih.govnih.gov

The antiproliferative activity of these compounds has been extensively evaluated against the SK-N-MC neuroepithelioma cell line. nih.govnih.gov The PKIH analogues, in particular, showed an ability to inhibit proliferation and DNA synthesis that was comparable or superior to other highly cytotoxic chelators. nih.gov For instance, several PKIH analogues exhibited potent activity with IC₅₀ values—the concentration required to inhibit cell growth by 50%—in the low micromolar range (1–3 µM) in SK-N-MC cells. nih.gov

A notable aspect of these derivatives is their selective cytotoxicity. Studies have shown that the antiproliferative effects are more pronounced in tumor cells compared to normal cells. For example, while PKIH analogues had IC₅₀ values as low as 1 µM in SK-N-MC cells, their IC₅₀ values in normal fibroblast cells were significantly higher, ranging from 8 µM to over 25 µM, suggesting a degree of selectivity for cancer cells. nih.gov

This cell-line specificity is also evident among different types of cancer. The compound Di-2-pyridylketone 2-pyridine carboxylic acid hydrazone (DPPCAH), for example, showed potent and selective proliferation inhibition against the HepG2 human liver cancer cell line, with an IC₅₀ of 4.6 ± 0.2 µM. nih.gov In contrast, it was substantially less effective against the HCT-116 colon cancer cell line, where the IC₅₀ value was greater than 100 µM. nih.gov The copper complex of DPPCAH showed enhanced activity in both cell lines but retained its selectivity for HepG2 cells. nih.gov This suggests that the cellular environment and specific molecular targets within different cancer cells play a crucial role in the efficacy of these guanylhydrazone derivatives.

| Compound | Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| DPPCAH | HepG2 (Liver Cancer) | 4.6 ± 0.2 | nih.gov |

| DPPCAH-Cu Complex | HepG2 (Liver Cancer) | 1.3 ± 0.2 | nih.gov |

| DPPCAH | HCT-116 (Colon Cancer) | >100 | nih.gov |

| DPPCAH-Cu Complex | HCT-116 (Colon Cancer) | 7.8 ± 0.4 | nih.gov |

| PKIH Analogues | SK-N-MC (Neuroepithelioma) | 1 - 3 | nih.gov |

| PKBBH | Fibroblasts (Normal Cells) | 8 | nih.gov |

| PKBH | Fibroblasts (Normal Cells) | 11 | nih.gov |

| PKTH | Fibroblasts (Normal Cells) | 16 | nih.gov |

| PKIH | Fibroblasts (Normal Cells) | >25 | nih.gov |

The antiproliferative effects of Di-(2-pyridyl)ketone guanylhydrazone derivatives are linked to their ability to induce programmed cell death, or apoptosis. A preliminary mechanistic study of a related compound, di-2-pyridylhydrazone dithiocarbamate (B8719985) S-propionic acid (DpdtpA), revealed that its antiproliferative activity was mediated by the induction of apoptosis. nih.gov This programmed cell death is a critical mechanism for eliminating cancerous cells in a controlled manner, preventing inflammation and damage to surrounding healthy tissue. While the precise apoptotic pathways activated by this compound itself are still under detailed investigation, the actions of structurally similar compounds suggest this is a key component of its anti-tumor function.

The mitochondrion plays a central role in the life and death of a cell, particularly in the intrinsic pathway of apoptosis. While direct studies on this compound's effect on mitochondria are emerging, the mechanisms of similar anticancer agents often involve disrupting mitochondrial function. This can include altering the mitochondrial membrane potential and triggering the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Such events are critical triggers for the cascade of caspase enzymes that execute the final stages of apoptosis. The ability of Di-(2-pyridyl)ketone hydrazone derivatives to induce apoptosis suggests that perturbations of the mitochondrial pathway are a likely component of their mechanism of action.

A key mechanism underlying the biological activity of these compounds is the generation of reactive oxygen species (ROS). ROS are chemically reactive molecules containing oxygen, such as superoxide (B77818) and hydrogen peroxide, which at high levels can induce significant cellular damage and trigger apoptosis. Mechanistic studies revealed that the antitumor activity of Di-2-pyridylketone 2-pyridine carboxylic acid hydrazone (DPPCAH) and its metal complexes may be mediated by ROS. nih.gov Both the iron and copper complexes of DPPCAH were found to be redox-active species capable of generating ROS, which can lead to oxidative damage to critical cellular components like DNA. nih.gov Similarly, a di-2-pyridylhydrazone dithiocarbamate derivative was also found to induce ROS generation, which contributed to its antiproliferative activity. nih.gov This indicates that the induction of oxidative stress is a central strategy by which these guanylhydrazone derivatives exert their cytotoxic effects against cancer cells.

Elucidation of Cellular and Molecular Mechanisms of Action

Topoisomerase Inhibition

Topoisomerases are crucial enzymes that regulate DNA topology during processes like replication and transcription. While many anticancer agents function by inhibiting these enzymes, research indicates that this is not a primary mechanism for this compound and its close analogues.

Specifically, studies on Di-2-pyridylketone isonicotinoyl hydrazone (PKIH) analogues demonstrated that these ligands could not inhibit DNA topoisomerase I. nih.govresearchgate.net Further investigation into a related analogue, Di-2-pyridylketone-4,4,-dimethyl-3-thiosemicarbazone (Dp44mT), revealed that while it had no effect on topoisomerase I or topoisomerase IIβ, it did selectively inhibit topoisomerase IIα activity. nih.gov Another analogue, Di-2-pyridylketone 2-pyridine carboxylic acid hydrazone (DPPCAH), and its copper complex also showed some inhibitory activity against type II topoisomerase. spandidos-publications.com This suggests that while the broader class of Di-2-pyridylketone hydrazones may have some members that interact with topoisomerase II, inhibition of topoisomerase I is not a characteristic feature. nih.govresearchgate.netnih.govspandidos-publications.com

Iron Chelation and Ferritin Iron Mobilization

A central biological activity of this compound and its analogues is their potent iron chelation capability. nih.govnih.govmq.edu.audntb.gov.ua These compounds act as tridentate ligands, binding to iron to form stable complexes. spandidos-publications.com The lipophilic nature of the di-2-pyridylketone moiety enhances membrane permeability, which is a critical factor for effective intracellular iron chelation. nih.govmq.edu.audntb.gov.ua

These chelators can mobilize iron from intracellular stores, most notably from the protein ferritin. Ferritin is the primary intracellular iron-storage protein, sequestering iron in a non-toxic, bioavailable form. nih.govmdpi.com The mobilization of iron from ferritin is a complex process. While the main physiological pathway involves the degradation of the entire ferritin protein in lysosomes, chelators can facilitate iron release from the intact protein. nih.govmdpi.comrsc.org Some tridentate chelators, like the analogue DPPCAH, have been shown to efficiently release iron from ferritin. spandidos-publications.com This process can be oxygen-dependent, involving the reduction of the ferritin iron core by superoxide anions, allowing Fe(II) to diffuse out of the protein shell where it is then bound by the chelator. spandidos-publications.comresearchgate.net

Labile Iron Pool (LIP) Modulation

By accessing the intracellular environment, this compound directly affects the Labile Iron Pool (LIP). The LIP is a small, transient pool of chelatable and redox-active iron within the cell that is crucial for metabolic processes. mdpi.comresearchgate.net As membrane-permeable iron chelators, these compounds can readily enter the cytosol and bind to the iron within this pool. mdpi.com

The interaction with the LIP is a key step that precedes many of the compound's downstream biological effects. By sequestering iron from the LIP, the chelator reduces the amount of iron available for incorporation into essential iron-containing proteins and enzymes. This depletion of the LIP is a primary mechanism behind the antiproliferative activity of this class of compounds. nih.govnih.govmq.edu.audntb.gov.ua The chelation of the LIP also directly leads to the redox-cycling activities described previously, where the newly formed iron complex can generate ROS and cause cellular damage. nih.gov

Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) Modulation

The iron chelation activity of this compound directly impacts the hypoxia signaling pathway. A key regulator of this pathway is the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α). Under normal oxygen conditions (normoxia), HIF-1α is kept at low levels by a class of iron-dependent enzymes called prolyl hydroxylases (PHDs). nih.govmdpi.com These enzymes use iron (Fe²⁺) as a cofactor to hydroxylate HIF-1α, marking it for rapid degradation.

By chelating intracellular iron, these compounds inhibit the activity of the iron-dependent PHDs. mdpi.com This inhibition prevents the degradation of HIF-1α, causing it to accumulate and stabilize, even under normoxic conditions, thereby mimicking a hypoxic state. mdpi.comresearchgate.net Stabilized HIF-1α then translocates to the nucleus and promotes the transcription of numerous genes, including Vascular Endothelial Growth Factor (VEGF). researchgate.net VEGF is a potent signaling protein that stimulates angiogenesis (the formation of new blood vessels). Therefore, the modulation of this pathway by iron chelation leads to an upregulation of HIF-1α and its downstream target, VEGF.

Modulation of Inflammatory Cytokine Production

The biological activities of iron chelators can extend to the modulation of the immune system, including the production of inflammatory cytokines. Iron is an essential micronutrient for immune cells, and its availability can influence their function and the inflammatory response. Iron chelators may exert immunomodulatory effects by influencing macrophage polarization and cytokine expression. mdpi.com By reducing intracellular iron, they can potentially shift macrophages toward an anti-inflammatory M2 phenotype and suppress signaling pathways like NF-κB, which would decrease the production of pro-inflammatory cytokines such as TNF-α. mdpi.com While direct studies on this compound are limited, the general mechanism of iron chelation suggests a potential role in altering the cytokine profile in inflammatory settings.

Caspase-1 and Nuclear Factor-κB (NF-κB) Activity Modulation

The modulation of inflammatory pathways by iron chelation can also involve key signaling molecules like Caspase-1 and Nuclear Factor-κB (NF-κB). Caspase-1 is a critical enzyme in the inflammasome, a protein complex that, when activated, leads to the processing and release of pro-inflammatory cytokines. researchgate.netnih.gov The NF-κB pathway is a central signaling cascade that controls the transcription of genes involved in inflammation, immunity, and cell survival. nih.gov

There is a complex interplay between iron metabolism, ROS production, and these inflammatory pathways. For instance, iron chelation has been shown to suppress NF-κB signaling, which in turn can reduce the expression of inflammatory genes. mdpi.com Furthermore, since Caspase-1 activation is a key step in inflammation, modulation of the upstream signals by iron chelation could indirectly affect its activity. nih.gov The ability of this compound and its analogues to generate ROS via their iron complexes can also trigger stress-response pathways, which may intersect with and modulate NF-κB signaling. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway Inhibition

The direct inhibitory effect of this compound on the Mitogen-Activated Protein Kinase (MAPK) pathway has not been extensively detailed in the available literature. However, the modulation of MAPK signaling is a known mechanism for other compounds that affect macrophage activation. The MAPK pathways, which include cascades like JNK, p38 MAPK, and ERK, are crucial in regulating the production of inflammatory mediators. mdpi.com For instance, studies on other anti-inflammatory compounds have shown selective inhibition of MAPK components in activated macrophages. mdpi.com

In lipoteichoic acid (LTA)-stimulated macrophages, the activation of JNK and p38 MAPK pathways is a significant driver of pro-inflammatory responses. mdpi.com Some therapeutic agents exert their anti-inflammatory effects by specifically reducing the phosphorylation of JNK and p38 MAPK without affecting the ERK pathway. mdpi.com This selective targeting within the MAPK cascade highlights a nuanced approach to controlling inflammation. While direct evidence for this compound is pending, its known effects on macrophage functions suggest that investigation into its potential influence on the MAPK signaling cascade could be a valuable area for future research.

Arginine Uptake Inhibition and Urea (B33335) Production Inhibition in Macrophages

Guanylhydrazone compounds have been identified as potent inhibitors of arginine transport in macrophages. nih.govnih.gov Upon activation by cytokines, macrophages significantly increase their uptake of L-arginine to fuel various metabolic pathways. nih.govnih.gov One such compound, CNI-1493, a tetravalent guanylhydrazone, has been shown to be a selective inhibitor of this cytokine-inducible arginine transport system in murine macrophage-like cell lines. nih.govnih.gov

The inhibition of arginine uptake directly impacts intracellular processes that depend on this amino acid. One major pathway for arginine metabolism in macrophages is its conversion to urea and ornithine by the enzyme arginase. By competitively blocking the transport of arginine into the cell, guanylhydrazone derivatives effectively limit the substrate available for arginase. This leads to a subsequent reduction in urea production. This mechanism is crucial, as the modulation of arginine availability can significantly alter macrophage functions and their role in inflammatory responses. psu.eduresearchgate.net

Nitric Oxide (NO) Generation Prevention

The prevention of nitric oxide (NO) generation is a direct consequence of arginine uptake inhibition by guanylhydrazone compounds in activated macrophages. nih.govnih.gov Macrophages utilize the enzyme inducible nitric oxide synthase (iNOS) to convert L-arginine into NO and L-citrulline. mdpi.com This production of NO is a hallmark of pro-inflammatory (M1) macrophage activation and a key component of their cytotoxic and antimicrobial activities. mdpi.comresearchgate.netresearchgate.net

Studies with the guanylhydrazone CNI-1493 demonstrated that by inhibiting the cytokine-inducible transport of L-arginine, the compound effectively starves iNOS of its substrate. nih.govnih.gov This leads to a significant decrease in NO synthesis. This selective inhibition is notable because it targets the inducible system in macrophages without affecting the constitutive NO production required for homeostatic functions like blood vessel tone. nih.govnih.gov By preventing the overproduction of NO in inflammatory settings, these compounds can mitigate NO-mediated tissue damage associated with conditions like endotoxic shock. nih.govnih.gov

Metalloenzyme Inhibition (e.g., Carbonic Anhydrase Isoforms)

While direct studies on the inhibition of carbonic anhydrase (CA) isoforms by this compound are limited, the structural components of the molecule, namely the pyridine (B92270) and hydrazone moieties, are present in known classes of CA inhibitors. nih.govmdpi.com Carbonic anhydrases are ubiquitous zinc-containing metalloenzymes crucial for processes like pH regulation and CO2 transport. nih.govmdpi.com Several isoforms, such as hCA IX and XII, are overexpressed in tumors and are considered important anticancer targets. mdpi.commdpi.com

Research on hydrazonobenzenesulfonamides has revealed potent, low-nanomolar inhibitory activity against several human CA isoforms, including the cytosolic hCA II and the tumor-associated hCA IX and XII. mdpi.com Similarly, pyrazolo[4,3-c]pyridine sulfonamides have been shown to effectively inhibit these enzymes. nih.gov The inhibitory action of these compounds typically involves the coordination of a zinc-binding group, often a sulfonamide, to the zinc ion in the enzyme's active site. The pyridine ring and other aromatic parts of the molecule contribute to binding affinity and selectivity by interacting with amino acid residues within the active site cavity. mdpi.com Given these precedents, the di-2-pyridyl moiety of this compound suggests a potential for interaction with the active sites of metalloenzymes like carbonic anhydrase, warranting further investigation.

Table 1: Inhibitory Activity of Related Hydrazone and Pyridine Compounds against Human Carbonic Anhydrase Isoforms This table presents data for compounds structurally related to this compound to illustrate the potential for this class of molecules as carbonic anhydrase inhibitors.

| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) | Reference |

| Hydrazonobenzenesulfonamide | hCA IX | 15.4 - 23.4 nM | mdpi.com |

| Hydrazonobenzenesulfonamide | hCA XII | 8.05 - 68.7 nM | mdpi.com |

| Pyrazolo[4,3-c]pyridine Sulfonamide | hCA I | 58.8 - 8010 nM | nih.gov |

| Pyrazolo[4,3-c]pyridine Sulfonamide | hCA II | 5.6 - 7329 nM | nih.gov |

| 4-Substituted Pyridine-3-sulfonamide | hCA IX | 137 nM (lowest Kᵢ) | mdpi.com |

| 4-Substituted Pyridine-3-sulfonamide | hCA XII | 91 nM (lowest Kᵢ) | mdpi.com |

Structure-Activity Relationship (SAR) Studies in the Context of Biological Efficacy

Structure-activity relationship (SAR) studies on analogs of this compound have provided valuable insights into the structural features required for potent biological activity. A closely related series, the Di-2-pyridylketone isonicotinoyl hydrazones (PKIH), has been extensively studied for anti-proliferative and iron chelation efficacy. mq.edu.au In these studies, the di-2-pyridyl ketone moiety was kept constant while the hydrazide portion of the molecule was systematically modified. mq.edu.au

These investigations revealed that replacing the 2-pyridylcarboxaldehyde group of earlier chelators with the more lipophilic di-2-pyridylketone moiety resulted in a marked increase in anti-proliferative activity. mq.edu.au Further modifications to the terminal aromatic ring of the hydrazone demonstrated that different substituents significantly influenced the compound's efficacy. For example, analogs with electron-donating or halogen-containing groups on the terminal ring showed potent activity. The ability of these ligands to inhibit DNA synthesis was found to be comparable to or greater than other highly cytotoxic chelators. mq.edu.au In contrast, a similar series based on a 2-quinolinecarboxaldehyde (B31650) scaffold, despite its high lipophilicity, was found to be ineffective, highlighting the specific importance of the di-2-pyridyl ketone structure for biological activity. mq.edu.au

Table 2: Structure-Activity Relationship of Di-2-pyridylketone Isonicotinoyl Hydrazone (PKIH) Analogs on Tumor Cell Proliferation

| Compound | R-Group on Terminal Ring | Cell Line | IC₅₀ (µM) | Reference |

| PKIH | H (Isonicotinoyl) | M109 | 0.04 ± 0.01 | mq.edu.au |

| PKTH | 2-Thiophenoyl | M109 | 0.05 ± 0.01 | mq.edu.au |

| PKBH | Benzoyl | M109 | 0.04 ± 0.01 | mq.edu.au |

| PKBBH | p-Bromobenzoyl | M109 | 0.03 ± 0.01 | mq.edu.au |

| PKAH | p-Aminobenzoyl | M109 | 0.3 ± 0.1 | aacrjournals.org |

| PKHH | p-Hydroxybenzoyl | M109 | > 25 | aacrjournals.org |

Metal Complex Enhanced Biological Activity of Di-(2-pyridyl)ketone Guanylhydrazones

The biological activity of di-2-pyridyl ketone hydrazones can be significantly enhanced through coordination with metal ions. nih.govresearchgate.netnih.gov Hydrazones are versatile chelating agents that can form stable complexes with various transition metals, such as copper(II), iron(II/III), and nickel(II). researchgate.netresearchgate.net This complexation can profoundly alter the physicochemical properties of the ligand, including its lipophilicity, redox potential, and steric configuration, often leading to improved therapeutic efficacy. nih.gov

For instance, the copper(II) complex of Di-2-pyridylketone 2-pyridine carboxylic acid hydrazone (DPPCAH) exhibited stronger antitumor activity than the free ligand. nih.gov The enhanced activity of metal complexes is often attributed to several factors. According to Tweedy's chelation theory, complexation reduces the polarity of the metal ion, which increases the lipophilicity of the entire complex. This facilitates its diffusion across the lipid membranes of cells, thereby increasing its bioavailability at the target site. nih.gov Furthermore, the metal ion itself can be the active component, with the hydrazone ligand acting as a vehicle to transport it into the cell. Once inside, the metal complex can engage in redox cycling, generate reactive oxygen species (ROS), and interact with biological macromolecules like DNA and enzymes, leading to enhanced cytotoxicity against cancer cells or microbes. aacrjournals.orgspandidos-publications.com

Table 3: Comparison of Antimicrobial Activity of a Hydrazone Ligand and its Copper(II) Complex

| Organism | Ligand (HL) MIC (µg/mL) | Copper Complex [CuL₂] MIC (µg/mL) | Reference |

| Staphylococcus aureus | >1000 | 500 | researchgate.net |

| Enterococcus faecalis | >1000 | 500 | researchgate.net |

| Escherichia coli | >1000 | 250 | researchgate.net |

| Pseudomonas aeruginosa | >1000 | 250 | researchgate.net |

| Candida albicans | >1000 | 500 | researchgate.net |

Metabolic Stability and In Vitro Degradation Studies in Biological Media

Specific metabolic stability and in vitro degradation data for this compound are not widely available. However, the metabolic fate of related aroylhydrazone structures can provide insights into its likely biotransformation pathways. The stability of a drug candidate is a critical parameter, influencing its bioavailability and half-life. aacrjournals.org

The hydrazone functional group (-C=N-NH-) is a key structural feature. While generally more stable to metabolism than hydrazines, the hydrazone bond can be susceptible to hydrolysis, particularly under acidic conditions, which would cleave the molecule into di-2-pyridyl ketone and guanylhydrazine. aacrjournals.org Aroylhydrazones have been reported to undergo rapid degradation in plasma, suggesting that enzymatic hydrolysis, in addition to chemical hydrolysis, can be a significant degradation pathway. aacrjournals.org

Advanced Material and Catalytic Applications of Di 2 Pyridyl Ketone Guanylhydrazone Derivatives

Molecular Sensors and Sensing Mechanisms

Di-(2-pyridyl)ketone hydrazone derivatives have demonstrated considerable potential as molecular sensors, primarily due to their sensitive response to their immediate chemical environment. These compounds can exhibit changes in their spectroscopic properties upon interaction with specific analytes, forming the basis of their sensing capabilities.

Research into compounds such as di-2-pyridyl ketone p-aminobenzoylhydrazone hydrate (B1144303) has shown a high sensitivity to the surrounding solvent environment. For instance, in protophilic solvents like DMSO and DMF, the amine protons of the molecule are equivalent, whereas in chloroform (B151607), they are not. This difference is attributed to the nature of hydrogen bonding, with intramolecular N-H...N bonds dominating in chloroform and intermolecular N-H...O bonds with the solvent being prevalent in protophilic media.

Optical measurements of these hydrazone derivatives often reveal intra-ligand charge transfer (ILCT) transitions. In some solvents, a single ILCT band is observed, while in others, two distinct bands appear, corresponding to the compound and its conjugate base. This behavior indicates a facile and reversible inter-conversion between the two forms, a property that is highly sensitive to the surrounding environment and can be exploited for sensing applications. The addition of certain metal ions or other chemical stimuli can induce a shift between these electronic states, allowing for the detection of low concentrations of these substrates.

The sensing mechanism is often based on the modulation of the electronic states of the molecule. The equilibrium between different conformations or electronic states can be influenced by analytes, leading to a measurable change in the absorption or fluorescence spectrum. For example, di-2-pyridyl ketone benzoylhydrazone exists in interlocked low- and high-energy intraligand charge-transfer electronic states in polar non-aqueous solvents. The equilibrium between these states is dependent on the hydrogen-bonding capacity of the solvent. This sensitivity allows for the use of such systems as molecular sensors for a variety of stimuli, including metal ions, acids, and bases.

Furthermore, derivatives like di-2-pyridyl ketone 2-furoylhydrazone have been developed as reagents for the fluorimetric determination of low concentrations of metal ions, such as aluminum.

Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical switching and frequency conversion. Organic molecules with extended π-conjugated systems are promising candidates for NLO materials due to their potential for large second- and third-order optical nonlinearities. While specific NLO data for Di-(2-pyridyl)ketone guanylhydrazone is not extensively documented, the molecular structure of its derivatives suggests potential for NLO activity.

The presence of donor and acceptor groups within a π-conjugated framework is a key design principle for NLO-active molecules. The this compound scaffold contains pyridyl rings and a hydrazone linkage, which can facilitate charge transfer, a crucial factor for NLO response. Theoretical studies on similar organic cocrystals have shown that charge transfer interactions, often arising from π-π* transitions, can lead to significant first and second hyperpolarizability values, indicating NLO potential.

The Z-scan technique is a common method for measuring NLO properties, such as the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂). For many organic dyes with extended π-systems, these measurements have revealed strong NLO responses. For instance, studies on multipyrrole dyes have shown that structural modifications can dramatically impact their nonlinear absorption properties, transforming a material from a saturable absorber to an efficient reverse saturable absorber. This highlights the tunability of NLO properties through chemical design. The investigation into the NLO properties of new organic compounds, such as cocrystals of acridine (B1665455) with 2,4-dihydroxybenzaldehyde, has also demonstrated that supramolecular interactions can lead to the formation of noncentrosymmetric crystal structures, which are often a prerequisite for second-order NLO effects.

Electrocatalytic Applications

The unique coordination chemistry of di-(2-pyridyl)ketone and its derivatives makes them attractive ligands for the development of electrocatalysts for important chemical transformations, such as proton reduction and carbon dioxide (CO2) reduction. The ability of these ligands to stabilize various oxidation states of metal centers is crucial for their catalytic function.

Proton Reduction Catalysis

Molecular electrocatalysts for the hydrogen evolution reaction (HER) are of great interest for clean energy technologies. The efficiency of these catalysts often depends on the ability of the ligand to participate in the catalytic cycle, for example, by acting as a proton relay or by being "redox-active." While specific studies on the guanylhydrazone derivative are limited, related polypyridyl complexes have shown promise in this area.

Computational studies on cobalt, rhodium, and iridium complexes with related ligands have elucidated potential mechanisms for proton reduction. These mechanisms can involve pathways such as heterolytic cleavage of H₂, reduction protonation, and ligand-centered protonation. The catalytic activity is influenced by the electronic properties of both the metal center and the ligand. For instance, the combination of a redox-active ligand with a redox-active metal can significantly lower the overpotential required for H₂ evolution.

Carbon Dioxide (CO2) Reduction Catalysis

The electrocatalytic reduction of CO₂ to value-added chemicals is a key strategy for mitigating greenhouse gas emissions and producing sustainable fuels. Metal complexes containing di-(2-pyridyl)ketone and related polypyridyl ligands have been investigated as catalysts for this reaction.

Complexes of rhenium and ruthenium with polypyridyl ligands are known to be active for the electrocatalytic reduction of CO₂ to carbon monoxide (CO). The catalytic cycle typically involves the reduction of the metal complex, followed by the binding and activation of CO₂. The ligand plays a crucial role in stabilizing the key intermediates in this process. Similarly, cobalt-polypyridine diamine complexes have been shown to catalyze the reduction of CO₂ to CO, with the formation of a metallocarboxylate intermediate being a key step.

The versatility of the di-(2-pyridyl)ketone ligand is further highlighted by the development of copper complexes that can act as bifunctional catalysts for both water oxidation and CO₂ reduction. The geometry of the resulting metal complex, which is dictated by the coordination of the ligand, can influence its catalytic efficiency for a specific reaction.

Magnetic Properties of Metal Complexes Derived from Di-(2-pyridyl)ketone Ligands

Metal complexes incorporating di-(2-pyridyl)ketone and its derivatives have been extensively studied for their interesting magnetic properties. The ability of these ligands to bridge multiple metal centers allows for the construction of polynuclear complexes with a wide range of magnetic behaviors, from simple paramagnetic systems to more complex single-molecule magnets.

The magnetic properties of these complexes are highly dependent on the nature of the metal ions, the coordination geometry, and the specific derivative of the di-(2-pyridyl)ketone ligand used. For example, cobalt(II) and nickel(II) complexes with a cubane (B1203433) {M₄O₄} core have been synthesized using di-2-pyridyl ketone, exhibiting predominant ferromagnetic interactions that lead to high-spin ground states. In contrast, some dinuclear copper(II) complexes with related ligands have shown moderate antiferromagnetic coupling.

The versatility of the di-2-pyridyl ketone framework allows for the formation of a diverse array of structural motifs, each with its own unique magnetic characteristics. The deprotonation of the gem-diol or hemiketal forms of di-2-pyridyl ketone can lead to anionic ligands that are effective at bridging multiple metal ions, resulting in the formation of polynuclear clusters.

| Metal Ion | Complex Nuclearity | Magnetic Behavior | Reference |

| Cobalt(II) | Tetranuclear (Cubane) | Ferromagnetic | |

| Nickel(II) | Tetranuclear (Cubane) | Ferromagnetic | |

| Dysprosium(III) | Dinuclear | Ferromagnetic |

Single-Molecule Magnet (SMM) Behavior

One of the most exciting areas of research involving di-(2-pyridyl)ketone derivatives is the synthesis of single-molecule magnets (SMMs). SMMs are individual molecules that can exhibit magnetic hysteresis, a property typically associated with bulk magnets. This behavior arises from a combination of a high-spin ground state and a large magnetic anisotropy, which creates an energy barrier to the reversal of the magnetization.

Lanthanide ions, particularly dysprosium(III), are often used in the synthesis of SMMs due to their inherent large magnetic anisotropy. Complexes of Dy(III) with hydrazone Schiff base ligands derived from di-(2-pyridyl)ketone have been shown to exhibit SMM behavior. For instance, two dinuclear dysprosium complexes bridged by different hydrazone Schiff base ligands both showed ferromagnetic interactions between the Dy(III) ions and displayed zero-field SMM properties. The effective energy barrier for magnetization reversal (Ueff) in these complexes was found to be sensitive to the specific bridging ligand used, demonstrating that the magnetic properties can be tuned through ligand design.

The table below summarizes the SMM properties of two such Dy(III) complexes.

| Complex | Ueff/k (K) | Magnetic Field (Oe) | Reference |

| [Dy₂(LSchiff-1)₂(DMF)₂(dpp)₂]·0.5DMF | 49.7 | 0 | |

| [Dy₂(LSchiff-2)₂(DMF)₂(dpp)₂]·2DMF | 151.8 | 0 |

The development of SMMs based on this compound and its derivatives holds promise for applications in high-density information storage, quantum computing, and spintronics.

Magnetic Exchange Interactions (Antiferromagnetic, Ferromagnetic)

While direct studies on the magnetic exchange interactions of this compound complexes are not extensively documented in the reviewed literature, the broader family of hydrazone derivatives of di-2-pyridyl ketone provides significant insights into their potential magnetic behaviors. The structural features of these ligands, particularly the arrangement of donor atoms, facilitate the formation of polynuclear metal complexes where magnetic exchange interactions between metal centers can be finely tuned.

Research on analogous hydrazone Schiff base-bridging ligands has demonstrated the successful construction of dinuclear lanthanide complexes, such as those involving Dy³⁺ ions, that exhibit ferromagnetic interactions . mdpi.com This is a noteworthy achievement, as interactions between 4f electrons are often weak and typically result in antiferromagnetic coupling. mdpi.com The ferromagnetic coupling in these systems is crucial as it can suppress quantum tunneling of magnetization (QTM), a key factor in the development of single-molecule magnets (SMMs) that can retain their magnetization at zero applied direct current (DC) field. mdpi.com

In one study, two new Dy₂ complexes bridged by hydrazone Schiff base ligands were synthesized, and both were found to possess ferromagnetic interactions between the two Dy³⁺ ions. mdpi.com The temperature dependence of the magnetic susceptibility (χₘT) for these complexes showed a sharp increase at low temperatures, a characteristic sign of ferromagnetic coupling. mdpi.com

Conversely, antiferromagnetic coupling is also a common feature in polynuclear complexes involving pyridyl hydrazone-type ligands. The nature of the magnetic exchange is highly dependent on the geometry of the complex, the nature of the bridging ligands, and the specific metal ions involved. For instance, in some dinuclear copper(II) complexes, the geometry of the bridging unit dictates whether the interaction between the metal centers is ferromagnetic or antiferromagnetic.

The interplay between ferromagnetic and antiferromagnetic interactions within the same molecular unit is also a subject of interest. In more complex polynuclear systems, competing interactions can lead to interesting magnetic phenomena and complex ground states. The ability to synthesize both ferromagnetically and antiferromagnetically coupled systems using di-2-pyridyl ketone-based hydrazones highlights the versatility of this ligand family in the design of advanced magnetic materials.

| Complex Type | Metal Ion | Observed Interaction | Key Findings |

| Dinuclear Hydrazone Schiff Base Complex | Dy³⁺ | Ferromagnetic | Observation of zero-field single-molecule magnet behavior. mdpi.com |

| Dinuclear Hydrazone Schiff Base Complex | Dy³⁺ | Ferromagnetic | Heterocycles on the hydrazone ligand influence the magnetic properties. mdpi.com |

Environmental Remediation Applications (e.g., Waste Water Treatment)

Currently, there is a lack of specific research detailing the application of this compound or its direct derivatives in environmental remediation, such as wastewater treatment. However, the inherent chemical properties of pyridyl aroyl hydrazone ligands and their metal complexes suggest potential utility in this field.

Hydrazone ligands, in general, are known for their ability to form stable complexes with a variety of metal ions. This chelating ability is a critical feature for applications in the removal of heavy metal ions from contaminated water. Macrocyclic bis-hydrazone compounds have been successfully used for the liquid-liquid extraction of transition metal cations like Cu²⁺ and Cr³⁺ from aqueous solutions. nih.gov The efficiency of extraction is influenced by the pH of the solution and the nature of the organic solvent used. nih.gov

Furthermore, pyridyl aroyl hydrazone-based metal complexes have been investigated for their electrocatalytic properties, particularly in the context of hydrogen evolution reactions. nih.govnih.gov This line of research, while focused on clean energy production, underscores the electrochemical activity of these compounds, which could potentially be harnessed for the degradation of organic pollutants in wastewater through advanced oxidation processes.

While direct applications of this compound in wastewater treatment are yet to be explored, the broader class of hydrazone-based ligands shows promise for environmental remediation through metal ion sequestration and potentially catalytic degradation of pollutants.

| Ligand/Complex Type | Potential Application | Relevant Findings |

| Macrocyclic Bis-Hydrazone | Heavy Metal Extraction | Efficiently extracts Cu²⁺ and Cr³⁺ from aqueous solutions. nih.gov |

| Pyridyl Aroyl Hydrazone Metal Complexes | Electrocatalysis | Catalyze hydrogen evolution, indicating electrochemical activity. nih.govnih.gov |

Future Research Directions and Translational Perspectives for Di 2 Pyridyl Ketone Guanylhydrazone

Development of Novel Di-(2-pyridyl)ketone Guanylhydrazone Analogues with Enhanced Specificity

A primary avenue for future research lies in the rational design and synthesis of novel DPKG analogues to improve their therapeutic index. Building on existing knowledge, structural modifications can be systematically introduced to enhance target specificity and optimize pharmacological profiles.

Key Research Objectives:

Lipophilicity and Permeability Modulation: Early studies demonstrated that replacing the aldehyde moiety of precursor compounds with the more lipophilic di-2-pyridylketone group significantly enhanced anti-proliferative activity. Future work should continue to explore this relationship by synthesizing analogues with varied lipophilicity to improve membrane permeability and cellular uptake.

Systematic Structural Modification: The core di-2-pyridylketone scaffold can be systematically modified. For instance, second-generation analogues like the di-2-pyridylketone thiosemicarbazones have been developed to improve efficacy and safety profiles. Similar strategies can be applied to the guanylhydrazone series, exploring different substitutions on the pyridyl rings or modifications of the hydrazone linkage.

Enhanced Selectivity for Cancer Cells: Some analogues have already shown greater selectivity against tumor cells compared to normal fibroblasts. Future design should focus on amplifying this selectivity. This could involve creating derivatives that are preferentially activated in the tumor microenvironment or that target cancer-specific metabolic pathways.

Below is a table comparing parent compound series that led to the development of di-2-pyridylketone-based chelators, highlighting the importance of the ketone moiety.

| Series | Aldehyde/Ketone Moiety | Relative Efficacy | Key Finding |

| PCIH | 2-pyridylcarboxaldehyde | Active | Parent series with demonstrated anti-proliferative activity. |

| QCIH | 2-quinolinecarboxaldehyde (B31650) | Ineffective | Despite high lipophilicity, these analogues were not effective, indicating that lipophilicity alone is not sufficient. |

| PKIH | di-2-pyridylketone | Highly Active | Showed marked anti-proliferative activity and Fe chelation efficacy, identifying the di-2-pyridylketone moiety as a key structural feature for high activity. |

This table is based on comparative studies of different aroylhydrazone iron chelators.

Elucidation of Undiscovered Molecular Targets and Cellular Pathways

While the primary mechanism of action for many DPKG analogues is believed to be iron chelation, leading to the inhibition of iron-dependent enzymes like ribonucleotide reductase and subsequent disruption of DNA synthesis, the full spectrum of their molecular interactions is likely more complex.

Key Research Objectives:

Beyond Iron Chelation: While iron chelation is critical, future studies should investigate other potential mechanisms. The coordination chemistry of these ligands is not limited to iron; they can form complexes with other biologically relevant metal ions like copper(II), which may contribute to their cytotoxic effects. nih.gov For example, copper complexes of related hydrazones have been shown to generate reactive oxygen species (ROS), inducing caspase-dependent apoptosis. nih.gov A thorough investigation into the roles of other metal complexes is warranted.

Proteomics and Genomics Screening: High-throughput screening techniques, such as proteomics and genomics, can be employed to identify novel protein targets and signaling pathways affected by DPKG treatment. This could reveal previously unknown mechanisms of action and potential biomarkers for predicting treatment response.

Interaction with Cellular Membranes: The lipophilicity of these compounds suggests potential interactions with cellular membranes. Research is needed to determine if DPKG analogues alter membrane fluidity, ion transport, or the function of membrane-bound proteins, which could represent additional mechanisms contributing to their biological activity.

Advanced Computational Modeling for Ligand Design and Mechanism Prediction

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting the properties and interactions of novel compounds, thereby guiding synthetic efforts.

Key Research Objectives:

Quantitative Structure-Activity Relationship (QSAR): Developing robust 2D and 3D-QSAR models can help establish a mathematical relationship between the physicochemical properties of DPKG analogues and their biological activity. nih.gov This allows for the virtual screening of large compound libraries and the prioritization of candidates with the highest predicted potency and specificity.

Molecular Docking and Dynamics: Molecular docking simulations can be used to predict the binding modes of DPKG analogues with known and putative biological targets, such as ribonucleotide reductase. Furthermore, molecular dynamics simulations can provide insights into the stability of these interactions over time and the conformational changes induced in the target protein. Docking studies have been successfully applied to palladium(II) complexes of di-2-pyridyl ketone to evaluate their interaction with DNA. nih.gov

DFT for Structural Elucidation: Density Functional Theory (DFT) has been used to elucidate the molecular structure, molecular electrostatic potential maps, and reactivity parameters of related di-2-pyridyl ketone aryl hydrazones. researchgate.net Applying these advanced computational methods can help in understanding the electronic properties of DPKG and its analogues, which govern their coordination chemistry and reactivity.

Exploration of New Catalytic and Material Science Applications